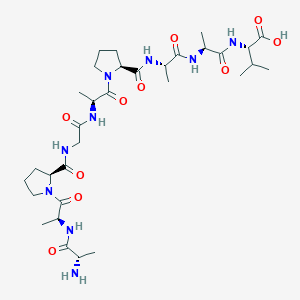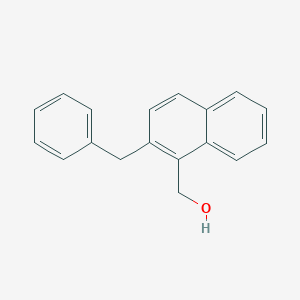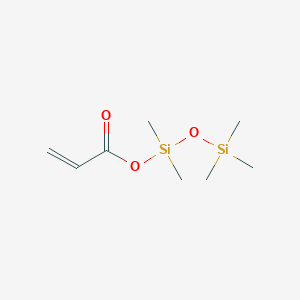![molecular formula C18H17FOSi B15170229 (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 918442-21-4](/img/structure/B15170229.png)
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone is a chemical compound that features a fluorophenyl group and a trimethylsilyl-ethynyl group attached to a phenylmethanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the coupling of 4-fluorophenyl and 4-[(trimethylsilyl)ethynyl]phenyl groups through a methanone linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halides and boronic acids under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl-ethynyl group can enhance its lipophilicity, facilitating membrane permeability and intracellular activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Fluorophenyl)(trimethyl)silane: Shares the fluorophenyl and trimethylsilyl groups but lacks the ethynyl linkage.
4-Fluorobenzonitrile: Contains a fluorophenyl group but differs in the functional group attached to the phenyl ring.
Uniqueness
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone is unique due to the presence of both a fluorophenyl and a trimethylsilyl-ethynyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918442-21-4 |
|---|---|
Molekularformel |
C18H17FOSi |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(4-fluorophenyl)-[4-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H17FOSi/c1-21(2,3)13-12-14-4-6-15(7-5-14)18(20)16-8-10-17(19)11-9-16/h4-11H,1-3H3 |
InChI-Schlüssel |
AWHCGCXXOHASJF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)



![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)
![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)



![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
